molecular formula C5H9FO3 B13416862 3-(2-Fluoroethoxy)propanoic acid CAS No. 353-12-8

3-(2-Fluoroethoxy)propanoic acid

Cat. No.: B13416862
CAS No.: 353-12-8
M. Wt: 136.12 g/mol
InChI Key: ANFKGTWWEJMCHJ-UHFFFAOYSA-N
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Description

3-(2-Fluoroethoxy)propanoic acid is an organic compound with the molecular formula C5H9FO3 It is a derivative of propanoic acid, where a fluoroethoxy group is attached to the third carbon of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethoxy)propanoic acid typically involves the reaction of 3-hydroxypropanoic acid with 2-fluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

[ \text{3-Hydroxypropanoic acid} + \text{2-Fluoroethanol} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to optimize yield, reduce production costs, and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of fluoroethoxyacetic acid or fluoroethoxyacetone.

    Reduction: Formation of 3-(2-fluoroethoxy)propanol.

    Substitution: Formation of various substituted propanoic acids depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluoroethoxy)propanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The fluoroethoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorophenyl)propanoic acid
  • 3-(2-Furyl)propanoic acid
  • Indole-3-propionic acid

Uniqueness

3-(2-Fluoroethoxy)propanoic acid is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various research applications where these properties are advantageous.

Properties

CAS No.

353-12-8

Molecular Formula

C5H9FO3

Molecular Weight

136.12 g/mol

IUPAC Name

3-(2-fluoroethoxy)propanoic acid

InChI

InChI=1S/C5H9FO3/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8)

InChI Key

ANFKGTWWEJMCHJ-UHFFFAOYSA-N

Canonical SMILES

C(COCCF)C(=O)O

Origin of Product

United States

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